
N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine
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Overview
Description
N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions with nitro-group introduction and dimethylamine substitution. Catalysts like palladium or copper (e.g., for coupling reactions) and solvents such as DMF or toluene are critical. Refluxing at 80–150°C under inert atmospheres (N₂/Ar) improves kinetics. For example, analogous pyrrole derivatives are synthesized using controlled temperature gradients to avoid side reactions . Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.8–3.2 ppm for N–CH₃), and nitro-group effects on neighboring protons.
- ¹³C NMR : Signals for pyrrole carbons (100–120 ppm) and nitro-substituted carbons (140–150 ppm).
- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). Compare with databases or analogous compounds (e.g., pyrazole derivatives in ).
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas to prevent degradation. Avoid exposure to light, moisture, or strong oxidizers. Stability tests (e.g., accelerated aging at 40°C/75% RH) can predict shelf life. Safety protocols (gloves, fume hood) are essential due to potential nitro-group reactivity .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d) to calculate HOMO/LUMO energies, charge distribution, and nitro-group electron-withdrawing effects. Compare with experimental UV-Vis spectra. For accurate thermochemistry, include exact-exchange terms and gradient corrections .
Q. How does structural modification of the pyrrole ring influence biological activity in drug discovery contexts?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., halogenation at C4). Test against target proteins (e.g., kinases) using enzymatic assays. For example, Mnk2 inhibitors with pyrrole scaffolds show anti-leukemic activity via eIF4E phosphorylation inhibition . Mechanistic validation includes Western blotting for downstream biomarkers (e.g., Mcl-1, PARP cleavage) .
Q. How to resolve contradictions in reported reaction yields for nitro-pyrrole derivatives?
- Methodological Answer : Systematic reproducibility studies under standardized conditions (solvent purity, catalyst loading, temperature control). Use Design of Experiments (DoE) to identify critical variables. For example, discrepancies in palladium-catalyzed reactions may arise from trace oxygen or moisture .
Q. What solvent systems optimize regioselectivity in electrophilic substitutions on the pyrrole ring?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance electrophile stabilization, favoring nitro-group retention. Acidic conditions (e.g., H₂SO₄) may protonate the pyrrole nitrogen, altering reactivity. Solvent effects on transition states can be modeled via DFT .
Q. Which crystallographic software is suitable for resolving the crystal structure of this compound?
- Methodological Answer : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Collect high-resolution X-ray data (≤ 0.8 Å), and validate via R-factor and electron density maps. For twinned crystals, use SHELXD for phasing .
Q. What chromatographic methods ensure high-purity isolation of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. Compare retention times with certified reference standards. For trace metal analysis (catalyst residues), use ICP-MS .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Nitro groups activate the pyrrole ring toward nucleophilic attack. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (¹⁵N) can differentiate between concerted (SNAr) and stepwise mechanisms. Computational modeling of transition states (e.g., using Gaussian) provides additional insights .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-8(2)6-5(9(10)11)3-4-7-6/h3-4,7H,1-2H3 |
InChI Key |
ZRYXNYQXICLIHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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